molecular formula C11H9BrN2O2 B8337202 Ethyl 6-bromo-2-quinoxalinecarboxylate

Ethyl 6-bromo-2-quinoxalinecarboxylate

Cat. No.: B8337202
M. Wt: 281.10 g/mol
InChI Key: HNQQIDFGPKIABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-2-quinoxalinecarboxylate is a valuable chemical intermediate in medicinal chemistry, serving as a key synthon for the development of novel biologically active compounds. Researchers utilize this bromo- and ester-functionalized quinoxaline core to generate diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The quinoxaline scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities. Scientific literature indicates that quinoxaline derivatives are extensively investigated as potent inhibitors of various kinase targets, such as c-Met kinase and Pim-1/2 kinases, which are implicated in cancer progression, metastasis, and drug resistance . These inhibitors are crucial tools for studying signaling pathways in tumors and developing new targeted therapies, particularly for hematologic malignancies and solid tumors . Furthermore, quinoxaline-based compounds demonstrate significant antimicrobial, antifungal, and antitubercular activities, making them a versatile scaffold for infectious disease research . The reactivity of this compound allows for further functionalization; the bromo substituent enables palladium-catalyzed cross-coupling reactions, while the ester can be hydrolyzed to a carboxylic acid or transformed into hydrazides and amides . This makes this compound a foundational building block for synthesizing more complex molecules, including fused heterocyclic systems like tetrazolo[1,5-a]quinoxalines and triazinoquinoxalines, which have shown promising dual anticancer and antimicrobial activities in scientific studies . This product is intended for research applications only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

ethyl 6-bromoquinoxaline-2-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)10-6-13-9-5-7(12)3-4-8(9)14-10/h3-6H,2H2,1H3

InChI Key

HNQQIDFGPKIABL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 6-bromo-2-quinoxalinecarboxylate differs from analogs in substituent positions, ring systems, and functional groups (Table 1). For example:

  • Ethyl 6-bromoisoquinoline-3-carboxylate (CAS 660830-62-6, similarity 0.97) replaces the quinoxaline core with an isoquinoline system, altering electronic properties and steric interactions.
  • Ethyl 4-bromoquinoline-2-carboxylate (similarity 0.94) shifts the bromine to position 4 on a quinoline backbone, reducing similarity due to distinct ring connectivity.

Table 1: Key Structural Analogs and Properties

Compound Name CAS No. Molecular Formula Substituent Positions Similarity Score
This compound - C₁₁H₉BrN₂O₂ Br (6), COOEt (2) Reference
Ethyl 6-bromoisoquinoline-3-carboxylate 660830-62-6 C₁₂H₁₀BrNO₂ Br (6), COOEt (3) 0.97
Ethyl 7-bromoisoquinoline-1-carboxylate 476471-37-1 C₁₂H₁₀BrNO₂ Br (7), COOEt (1) 0.95
Ethyl quinoxaline-6-carboxylate 6924-72-7 C₁₁H₁₀N₂O₂ COOEt (6) 0.81
Methyl quinoxaline-5-carboxylate 6924-71-6 C₁₀H₈N₂O₂ COOMe (5) 0.80

Q & A

Q. What are the primary synthetic routes for Ethyl 6-bromo-2-quinoxalinecarboxylate?

The synthesis typically involves bromination and esterification of quinoxaline precursors. A common method starts with chloromethylation of 2-chloroquinoxaline using brominating agents like N-bromosuccinimide (NBS) in acetic acid, followed by esterification with ethyl chloroformate. Alternative routes employ phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) to introduce substituents at the 6-position . For example:

  • Step 1 : Bromination of 2-chloroquinoxaline with NBS in chloroform at 60°C yields 6-bromo-2-chloroquinoxaline.
  • Step 2 : Esterification via nucleophilic substitution using ethyl alcohol and a base (e.g., K₂CO₃) in anhydrous THF .
Method Reagents Conditions
BrominationNBS, CHCl₃60°C, 12 h
EsterificationEthyl chloroformate, K₂CO₃THF, RT, 6 h

Q. How is the molecular structure of this compound characterized?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and crystal packing. Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C6, ester at C2).
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z 295.98) .

Q. What are the key biological or chemical applications of this compound?

It serves as a precursor for bioactive quinoxaline derivatives, including kinase inhibitors and antimicrobial agents. The bromine atom enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows hydrolytic conversion to carboxylic acids for drug derivatization .

Advanced Research Questions

Q. How can conflicting data on bromination efficiency be resolved during synthesis?

Contradictions in bromination yields (e.g., NBS vs. Br₂) often arise from solvent polarity and temperature. For example:

  • NBS in CHCl₃ provides regioselective bromination but requires rigorous anhydrous conditions.
  • Br₂ in acetic acid may lead to di-brominated byproducts. Mitigation strategies include monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 substrate:NBS) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the bromine and ester groups. The LUMO energy at C6 indicates susceptibility to nucleophilic attack, supporting its use in Pd-catalyzed couplings .

Q. How can byproduct formation during esterification be minimized?

Common byproducts (e.g., hydrolyzed carboxylic acids) arise from moisture exposure. Strategies include:

  • Using molecular sieves or anhydrous solvents.
  • Quenching reactions with ice-cold water to precipitate pure ester .

Q. What solvent systems optimize solubility for crystallization?

The compound’s limited solubility in polar solvents (e.g., water) necessitates mixed systems:

  • Ethyl acetate/hexane (1:3) for slow evaporation.
  • DMF/ethanol for high-temperature recrystallization .

Q. How are crystallographic disorders addressed in SHELX refinement?

For twinned crystals, the TWIN command in SHELXL resolves overlapping reflections. Anisotropic displacement parameters (ADPs) refine bromine and ester group positions, with R-factors < 5% indicating high reliability .

Q. What structure-activity relationships (SAR) guide medicinal chemistry applications?

  • Bromine at C6 : Enhances halogen bonding with target proteins (e.g., kinase ATP pockets).
  • Ester at C2 : Modifies bioavailability; hydrolysis to carboxylic acid improves water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.